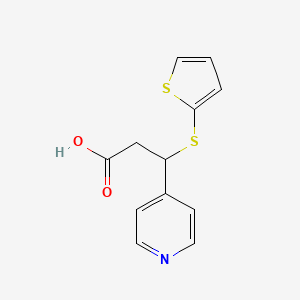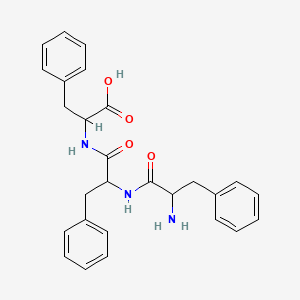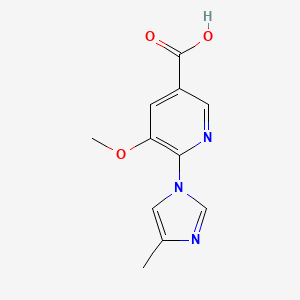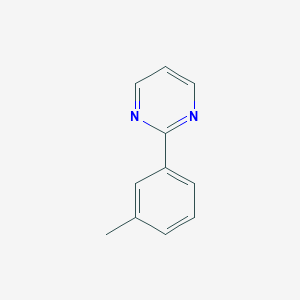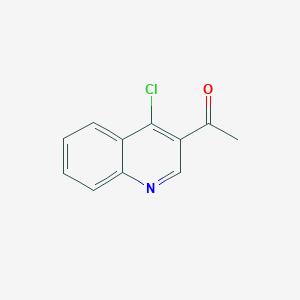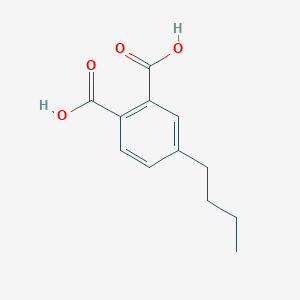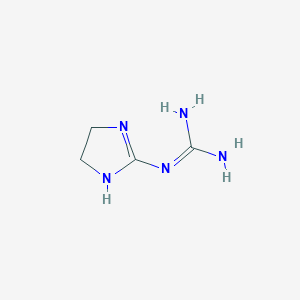
4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Chlorination: The pyridine core is then chlorinated at the 4-position to introduce the chlorine atom.
Amide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine, such as 2-piperidin-1-ylethylamine, under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the chlorine or amide positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as nitrates or sulfates.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different functional groups at the chlorine or amide positions.
科学的研究の応用
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: Use in the production of materials, such as polymers or coatings, that require specific chemical properties.
作用機序
The mechanism by which 4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
類似化合物との比較
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide: The compound .
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.
4-Chloro-N-(2-piperidin-1-ylethyl)pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C13H18ClN3O |
|---|---|
分子量 |
267.75 g/mol |
IUPAC名 |
4-chloro-N-(2-piperidin-1-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18ClN3O/c14-11-4-5-15-12(10-11)13(18)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,18) |
InChIキー |
XOWOAOAVPLMSMZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCNC(=O)C2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



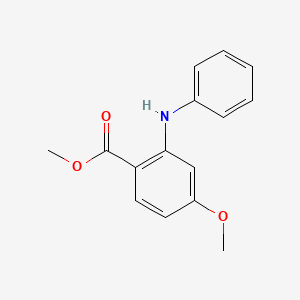

![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

